H-GLY-AMC HBR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

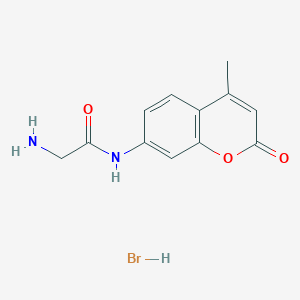

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of coumarin, a class of compounds known for their diverse biological activities.

Applications De Recherche Scientifique

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mécanisme D'action

Target of Action

H-GLY-AMC HBR, also known as 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide or Glycine 7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . DPP IV is an enzyme that plays a crucial role in glucose metabolism and immune regulation .

Mode of Action

The compound interacts with its target, DPP IV, by serving as a substrate. The enzyme cleaves the compound, leading to a change in the compound’s structure . This interaction can be used to measure the activity of DPP IV, providing valuable information for research and potential therapeutic applications .

Biochemical Pathways

The cleavage of this compound by DPP IV is part of the broader biochemical pathway involving the metabolism of peptides. DPP IV specifically cleaves dipeptides from the N-terminus of polypeptides, which can modulate the activity of these peptides . Changes in DPP IV activity can therefore have downstream effects on various physiological processes, including glucose metabolism and immune response .

Pharmacokinetics

It is known that the compound forms a nearly colorless, clear solution when dissolved 1% in warm water . It is also recommended to store the compound dry at -20°C, and protect it from light .

Result of Action

The cleavage of this compound by DPP IV results in the release of a fluorescent product . This fluorescence can be measured and used as an indicator of DPP IV activity . Therefore, the action of this compound can provide valuable insights into the role of DPP IV in various physiological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and light exposure . Furthermore, the activity of DPP IV, and thus the interaction with this compound, can be influenced by factors such as pH and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

Glycine 7-amido-4-methylcoumarin hydrobromide is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . This enzyme plays a crucial role in the cleavage of post-proline bonds in certain proteins and peptides .

Cellular Effects

It is known that the compound can interact with various cellular processes due to its role as a substrate for DPP IV .

Molecular Mechanism

Glycine 7-amido-4-methylcoumarin hydrobromide acts as a substrate for DPP IV, an enzyme that cleaves post-proline bonds in certain proteins and peptides . This interaction can influence various biochemical reactions, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is recommended to store the compound dry at -20°C, and protect from light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or acetamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: This compound is similar but lacks the hydrobromide salt form.

7-Amino-4-methylcoumarin: A precursor in the synthesis of the target compound.

Coumarin derivatives: Various other coumarin derivatives exhibit similar biological activities

Uniqueness

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which can influence its solubility and biological activity.

Activité Biologique

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, also known as Glycine-7-amido-4-methylcoumarin hydrobromide, is a synthetic compound characterized by its unique structure and potential biological activity. This compound has garnered interest in pharmacological research due to its possible applications in various therapeutic areas, particularly in anti-inflammatory and anti-cancer activities.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₂O₃ |

| Molecular Weight | 313.147 g/mol |

| Melting Point | 300°C |

| Boiling Point | 495.2°C |

| Solubility | Practically insoluble in water |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide. In a comparative analysis, the compound exhibited a significant ability to inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The IC₅₀ value for this compound was determined to be 208.92 µM , which is notably lower than that of ibuprofen (IC₅₀ = 368.66 µM), indicating superior efficacy in this context .

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated. It was found to significantly scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for potential applications in preventing chronic diseases linked to oxidative damage.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis in cancer cells, demonstrating potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, although further studies are necessary to elucidate the exact molecular mechanisms involved.

Case Studies

-

Albumin Stabilization Study

- Objective: To assess the stabilization effect of the compound on human serum albumin against heat-induced denaturation.

- Method: Human serum albumin was treated with varying concentrations of the compound and subjected to heat.

- Results: The compound provided significant protection against denaturation compared to control samples, supporting its use as a stabilizing agent in therapeutic formulations .

-

Cytotoxicity Assessment

- Objective: To evaluate the cytotoxic effects on cancer cell lines.

- Method: Various cancer cell lines were treated with different concentrations of the compound, followed by viability assays.

- Results: The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values significantly lower than many standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Propriétés

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMGPIGAMTPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.